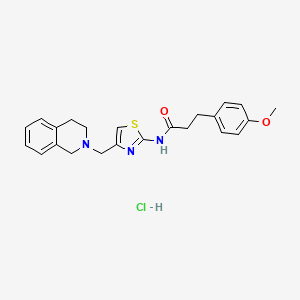

N-(4-((3,4-二氢异喹啉-2(1H)-基)甲基)噻唑-2-基)-3-(4-甲氧基苯基)丙酰胺 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(4-methoxyphenyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O2S and its molecular weight is 443.99. The purity is usually 95%.

BenchChem offers high-quality N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(4-methoxyphenyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(4-methoxyphenyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to prepare the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .

Anticancer Activity

The 1,2,3-triazole motif has demonstrated diverse biological activities, including anticancer effects. Triazoles are considered beneficial for synthesizing biologically active compounds. Further exploration of the anticancer potential of this compound class is warranted .

β-Azolyl Ketones and Bioactivity

β-Azolyl ketones, including 3-aryl-3-triazolylpropiophenones , have been described as efficient components in fungicide, bactericide, and herbicide formulations. These compounds exhibit potential bioactivity due to their structural characteristics, which facilitate binding with target molecules .

Aza-Michael Reaction

The aza-Michael reaction is a valuable synthetic tool for accessing β-aminocarbonyl derivatives, which serve as precursors for bioactive compounds. This transformation can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes, making it an atom-efficient protocol .

Second Harmonic Generation (SHG) Efficiency

Chalcone derivatives with specific electron donor groups substituted at meta and ortho positions of the phenylene ring have shown increased second harmonic generation (SHG) efficiency. This property is relevant for applications in nonlinear optics .

Mass Spectrometry

Low-resolution mass spectra of this compound have been recorded using electrospray ionization and atmospheric pressure chemical ionization. These techniques provide valuable information about its molecular structure and fragmentation patterns .

作用机制

Target of Action

Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinoline derivatives, have been reported to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that the stereochemistry of similar derivatives is clearly related to cell viability . This suggests that the compound may interact with its targets in a stereochemistry-dependent manner, leading to changes in cell viability.

Biochemical Pathways

Similar compounds have been reported to exert their effects through various biochemical pathways, including those involved in anti-hiv, anti-inflammatory, anti-leishmanial, anti-trypanosomal, and anti-tumor activities .

Result of Action

Similar compounds have been reported to have significant effects on cell viability , suggesting that this compound may also have notable effects at the molecular and cellular levels.

属性

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S.ClH/c1-28-21-9-6-17(7-10-21)8-11-22(27)25-23-24-20(16-29-23)15-26-13-12-18-4-2-3-5-19(18)14-26;/h2-7,9-10,16H,8,11-15H2,1H3,(H,24,25,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRZZBINCKZEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(4-methoxyphenyl)propanamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2777933.png)

![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)

![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)

![(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2777940.png)

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2777942.png)

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2777943.png)

![5-(2-oxo-2-(p-tolyl)ethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2777945.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2777947.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide](/img/structure/B2777949.png)